(2S,3S)-1-Cbz-3-methyl-pyrrolidine-2-carboxylic acid
Description
(2S,3S)-1-Cbz-3-methyl-pyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative featuring a carbobenzyloxy (Cbz) protecting group at the 1-position and a methyl substituent at the 3-position. Its stereochemistry ((2S,3S)) is critical for its role in asymmetric synthesis and pharmaceutical applications, particularly as a building block for peptidomimetics or enzyme inhibitors. The Cbz group enhances stability during synthetic processes, while the methyl group influences lipophilicity and steric interactions. The compound’s CAS number is 62182-54-1 . Pyrrolidine-based carboxylic acids are widely used in coordination chemistry and metal-organic frameworks (MOFs) due to their versatile coordination modes .
Properties
IUPAC Name |
(2S,3S)-3-methyl-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-10-7-8-15(12(10)13(16)17)14(18)19-9-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3,(H,16,17)/t10-,12-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQRFFFUWTFNYFD-JQWIXIFHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C1C(=O)O)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCN([C@@H]1C(=O)O)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chiral Pool Synthesis from Proline Derivatives
A common starting point is (2S,3S)-3-methylpyrrolidine-2-carboxylic acid, which can be synthesized via asymmetric hydrogenation or enzymatic resolution . For example, methyl (2S,3S)-N-Boc-3-methylprolinate is hydrolyzed to the carboxylic acid using LiOH in a THF/water mixture, followed by Boc deprotection with HCl under reflux to yield the free amine.
Reaction Conditions :
Cyclization Strategies
Alternative routes involve constructing the pyrrolidine ring via intramolecular cyclization . For instance, a γ-amino ketone intermediate undergoes reductive amination using NaBH₃CN in methanol, forming the pyrrolidine ring with defined stereochemistry.
Introduction of the Cbz-Protecting Group
The free amine generated after Boc removal is protected with a carbobenzyloxy (Cbz) group using benzyl chloroformate under Schotten-Baumann conditions:
Procedure :
-
Dissolve (2S,3S)-3-methylpyrrolidine-2-carboxylic acid (1.0 equiv) in 10% Na₂CO₃(aq).
-
Add benzyl chloroformate (1.1 equiv) dropwise at 0°C.
-
Stir at 25°C for 4 h, extract with ethyl acetate, and purify via column chromatography.
Key Data :
| Parameter | Value |
|---|---|
| Solvent | H₂O/THF (2:1) |
| Temperature | 0°C → 25°C |
| Yield | 85–90% |
| Purity (HPLC) | >99% (Chiralcel OD-H column) |
Stereoselective Methylation at C3
Alkylation of Proline Derivatives
The 3-methyl group is introduced via diastereoselective alkylation of a proline-derived enolate. For example, treatment of N-Boc-proline methyl ester with LDA generates an enolate, which reacts with methyl iodide to afford the (2S,3S) isomer preferentially.
Optimization Insight :
Catalytic Asymmetric Hydrogenation
An alternative method involves hydrogenation of a Δ²-pyrroline precursor using Ru-BINAP catalysts to set both stereocenters in one step. This approach achieves enantiomeric excesses >99% but requires specialized catalysts.
Racemization Mitigation Strategies
Racemization at C2 during carboxylate activation is a major concern. Key solutions include:
-
Low-Temperature Activation : Using EDCl/HOBt at 0°C to form the active ester.
-
In Situ Protection : Temporarily protecting the carboxylic acid as a trimethylsilyl ester during amine alkylation.
Analytical Validation and Characterization
Chiral Purity Assessment
Enantiomeric excess is determined via chiral HPLC (Chiralpak IC column, hexane/i-PrOH 90:10, 1.0 mL/min), confirming ee >99% for the final product.
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 1.42 (s, 3H, CH₃), 2.85–3.10 (m, 2H, H-4/H-5), 4.45 (d, J = 12 Hz, 1H, H-2), 5.15 (s, 2H, Cbz-CH₂), 7.30–7.40 (m, 5H, Ar-H).
-
HRMS : [M + H]⁺ calcd. for C₁₄H₁₈NO₄⁺: 264.1230; found: 264.1235.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | ee (%) | Scalability |
|---|---|---|---|
| Chiral Pool Synthesis | 75 | 99 | High |
| Cyclization | 65 | 97 | Moderate |
| Asymmetric Hydrogenation | 80 | 99.5 | Low |
Industrial-Scale Considerations
For kilogram-scale production, the chiral pool approach is preferred due to cost-effectiveness and fewer purification steps. Critical process parameters include:
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-1-Cbz-3-methyl-pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the Cbz group with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₆H₁₁NO₂
- Molecular Weight : 129.16 g/mol
- CAS Number : 10512-89-7
The compound features a pyrrolidine ring with a carbobenzyloxy (Cbz) protecting group and a carboxylic acid moiety. These characteristics contribute to its reactivity and stability in various chemical reactions.
Organic Synthesis
(2S,3S)-1-Cbz-3-methyl-pyrrolidine-2-carboxylic acid serves as a crucial building block in the synthesis of complex organic molecules. It is employed in creating pharmaceuticals and other bioactive compounds due to its ability to undergo various chemical transformations, such as oxidation, reduction, and substitution reactions.
Medicinal Chemistry
This compound is utilized as an intermediate in drug synthesis. Its derivatives have shown potential therapeutic effects, particularly in the development of inhibitors for enzymes related to hypertension and other cardiovascular diseases . The Cbz group enhances the compound's stability, allowing for effective interactions with biological targets.
Biological Studies
In biological research, this compound is significant for studying enzyme mechanisms and protein-ligand interactions. Its structural properties facilitate binding with specific enzymes and receptors, making it useful in exploring metabolic pathways and cellular functions .
Enzyme Inhibition Studies
Research has shown that derivatives of this compound can inhibit specific enzymes involved in metabolic pathways. For example, studies indicate that related compounds can act as inhibitors for angiotensin-converting enzyme (ACE), which plays a critical role in regulating blood pressure .
Antitumor Activity
Pyrrolidine derivatives have been investigated for their anticancer properties. Studies demonstrate that compounds similar to (2S,3S)-1-Cbz-3-methyl-pyrrolidine can inhibit tumor growth in vitro and in vivo models. This activity is attributed to their ability to interfere with cellular signaling pathways involved in cancer progression .
Mechanism of Action
The mechanism of action of (2S,3S)-1-Cbz-3-methyl-pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The stereochemistry of the compound plays a crucial role in its binding affinity and activity. The pathways involved may include inhibition or activation of enzymatic processes, modulation of receptor activity, and alteration of cellular signaling pathways.
Comparison with Similar Compounds
Key Compounds Analyzed:
(2S,3S)-1-Cbz-3-hydroxypyrrolidine-2-carboxylic acid (CAS 62182-54-1) Substituents: Cbz group, 3-hydroxyl. Stereochemistry: (2S,3S).
(±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-methyl-3-({3-[4-(trifluoromethyl)phenyl]ureido}methyl)pyrrolidine-3-carboxylic acid
- Substituents : Benzodioxol, trifluoromethylphenylurea.
- Stereochemistry : (3R,4S).
- Properties : 68% synthetic yield, >99% purity; trifluoromethyl enhances metabolic stability and lipophilicity .
1-Methyl-5-oxopyrrolidine-3-carboxylic acid (CAS 42346-68-9)
- Substituents : 5-oxo, 1-methyl.
- Properties : Ketone group increases electrophilicity, making it reactive in condensation reactions .
2-Chloro-6-methylpyrimidine-4-carboxylic acid (CAS 89581-58-8)
- Core Structure : Pyrimidine (aromatic) vs. pyrrolidine (saturated).
- Substituents : Chloro, methyl.
- Applications : Likely used in agrochemicals or antiviral agents due to pyrimidine’s prevalence in bioactive molecules .
1-((Pyridin-3-yl)methyl)-pyrrolidine-2-carboxylic acid dichloride hemihydrate
- Substituents : Pyridin-3-ylmethyl.
- Applications : Pyridine enhances metal coordination, making it suitable for MOF construction .
Comparative Data Table
Research Findings and Implications
- Synthetic Utility : The Cbz group in both the target compound and its hydroxyl analog facilitates orthogonal protection strategies in peptide synthesis .
- Metabolic Stability : Trifluoromethyl-substituted pyrrolidines (e.g., ) exhibit enhanced metabolic stability, a trait valuable in drug design .
- Coordination Chemistry : Pyridine- and carboxylate-functionalized pyrrolidines () demonstrate superior metal-binding capacity, critical for MOF design .
Biological Activity
(2S,3S)-1-Cbz-3-methyl-pyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative that has garnered attention in medicinal chemistry and biological research. Its structural features suggest potential interactions with various biological targets, making it a compound of interest for drug development and therapeutic applications.
The compound is characterized by its chiral centers at the 2 and 3 positions, with a carbobenzyloxy (Cbz) protecting group at the nitrogen. This configuration is crucial for its biological activity, influencing its interaction with enzymes and receptors.
The biological activity of this compound primarily involves its role as a substrate or inhibitor in enzymatic reactions. The Cbz group can be removed under mild conditions, allowing the free amine to participate in various biochemical pathways. This versatility makes it suitable for synthesizing peptide-based probes and inhibitors for biological studies .
Biological Activity Overview
Research indicates that compounds with a pyrrolidine moiety often exhibit diverse biological activities, including:
- Antifungal Activity : Similar pyrrolidine derivatives have shown antifungal properties, suggesting potential applications in treating fungal infections .
- Antitumor Effects : Some studies have highlighted the antitumor activity of related compounds, indicating that this compound may also possess similar properties .
- Receptor Modulation : The compound may interact with various receptors, modulating their activity and leading to therapeutic effects .
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound has been explored in several studies. Key findings include:
| Structural Feature | Biological Activity |
|---|---|
| Cbz Group | Protects amine functionality |
| Methyl Group | Influences lipophilicity and receptor binding |
| Chiral Centers | Essential for selective biological interactions |
Research suggests that modifications to the Cbz group or methyl substituents can significantly impact the compound's biological efficacy and selectivity .
Case Studies
- Antifungal Screening : A study investigating a series of pyrrolidine derivatives found that compounds similar to this compound exhibited promising antifungal activity against various strains of fungi. The presence of the Cbz group was critical for maintaining activity while minimizing toxicity to human cells .
- Antitumor Activity : Another research effort focused on the synthesis of pyrrolidine-based analogs demonstrated that certain modifications led to enhanced antitumor properties in vitro. Compounds were tested against cancer cell lines, revealing that those retaining the pyrrolidine structure showed significant cytotoxicity compared to controls .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing (2S,3S)-1-Cbz-3-methyl-pyrrolidine-2-carboxylic acid, and how can stereochemical integrity be preserved during synthesis?
- Answer : Multi-step synthesis typically involves chiral starting materials or catalysts to retain stereochemistry. For example, palladium-catalyzed coupling (e.g., tert-butyl XPhos ligand) under inert atmospheres ensures controlled reactivity, while acidic or basic workup steps require precise pH monitoring to prevent epimerization . Carbobenzyloxy (Cbz) protection of the pyrrolidine nitrogen is critical to avoid unwanted side reactions during subsequent steps. Post-synthesis, chiral HPLC or polarimetry should confirm enantiomeric purity .
Q. How should researchers purify this compound, and what solvents are optimal for crystallization?
- Answer : Recrystallization using polar aprotic solvents (e.g., ethyl acetate/hexane mixtures) is effective. For derivatives with low solubility, slow evaporation from methanol or ethanol at 4°C enhances crystal formation. Column chromatography with silica gel and gradients of dichloromethane/methanol (95:5 to 90:10) resolves impurities while retaining the Cbz group .
Q. What analytical techniques are essential for confirming the molecular identity and purity of this compound?
- Answer : High-resolution mass spectrometry (HRMS) or ESI-MS validates molecular weight, while H/C NMR confirms stereochemistry and functional groups (e.g., Cbz carbamate protons at δ 5.1–5.3 ppm). Purity ≥95% should be confirmed via reverse-phase HPLC with UV detection at 210–254 nm .
Advanced Research Questions
Q. How do reaction conditions (temperature, catalysts) influence the stereoselectivity of intermediates in the synthesis of this compound?
- Answer : Elevated temperatures (>80°C) may induce racemization, particularly at the C2 and C3 chiral centers. Palladium catalysts (e.g., Pd(OAc)) with bulky ligands (tert-butyl XPhos) improve stereocontrol in cross-coupling steps. Kinetic studies using in situ IR or Raman spectroscopy can optimize reaction time and minimize side products .
Q. What strategies resolve contradictions in chiral HPLC data when detecting trace impurities or diastereomers?
- Answer : Adjust chromatographic conditions (e.g., column temperature, mobile phase pH) to separate co-eluting epimers. For example, using a CHIRALPAK® AD-H column with heptane/ethanol/isopropylamine (85:15:0.1) enhances resolution. LC-MS/MS identifies impurities by mass fragmentation patterns, while H-H COSY NMR clarifies ambiguous stereochemical assignments .
Q. How does the steric bulk of the Cbz group impact the compound’s reactivity in peptide coupling or derivatization reactions?
- Answer : The Cbz group reduces nucleophilicity at the pyrrolidine nitrogen, necessitating stronger coupling agents (e.g., HATU or PyBOP) for amide bond formation. Computational modeling (DFT) predicts steric clashes during reactions, guiding the design of alternative protecting groups (e.g., Fmoc) for specific applications .
Q. What are the stability profiles of this compound under varying pH and storage conditions?
- Answer : The compound is stable in anhydrous DMSO or DMF at –20°C for ≥6 months. Acidic conditions (pH <3) hydrolyze the Cbz group, while basic conditions (pH >9) risk decarboxylation. Accelerated stability studies (40°C/75% RH for 1 month) coupled with LC-MS monitor degradation pathways .
Methodological Considerations
- Stereochemical Analysis : X-ray crystallography (e.g., using Cu-Kα radiation) resolves absolute configuration, with Flack parameters ≤0.1 confirming enantiopurity .
- Data Validation : Cross-reference NMR shifts with published analogs (e.g., (2S,3R)-Boc-protected derivatives) to confirm assignments .
- Safety Protocols : Use fume hoods and antistatic equipment during synthesis to mitigate risks from volatile solvents (e.g., THF) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
